molecular formula C12H15BrN2O B14916540 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14916540
M. Wt: 283.16 g/mol
InChI Key: WWJLYWCDWJXGLD-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is a brominated aromatic acetamide derivative with the molecular formula C₁₂H₁₅BrN₂O and a molar mass of 283.1643 g/mol . Structurally, it features:

  • An amino linker connecting the aromatic ring to the acetamide backbone.
  • A cyclopropyl group as the N-substituent, which may enhance metabolic stability and influence conformational rigidity compared to linear alkyl groups.

This compound’s design combines halogenation and cyclopropane motifs, making it relevant in pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

2-(2-bromo-4-methylanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C12H15BrN2O/c1-8-2-5-11(10(13)6-8)14-7-12(16)15-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,15,16)

InChI Key

WWJLYWCDWJXGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with cyclopropylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is carefully controlled to minimize side reactions and maximize the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

2-[(3-Chloro-4-methoxyphenyl)amino]-N-cyclopropylacetamide

  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molar Mass : 254.7127 g/mol
  • Key Differences :
    • Substitution of bromine (Br) with chlorine (Cl) and methyl (-CH₃) with methoxy (-OCH₃).
    • Implications :
  • Reduced steric bulk (Cl is smaller than Br) and altered electronic effects (methoxy is electron-donating vs. methyl’s inductive effect).
  • Potential for altered solubility and binding affinity in biological systems.

N-(2-Bromo-4-isopropylphenyl)acetamide

  • Molecular Formula: C₁₁H₁₄BrNO
  • Molar Mass : 272.14 g/mol
  • Key Differences :
    • Replacement of cyclopropyl with a hydrogen atom on the acetamide nitrogen.
    • Isopropyl group at the 4-position instead of methyl.
    • Implications :
  • Loss of cyclopropane’s conformational constraint may reduce metabolic stability.
  • Increased hydrophobicity due to the isopropyl group.

Analogs with Modified Linker Groups

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide

  • Molecular Formula: C₁₁H₁₁BrFNO₂ (estimated from Example 80 in ).
  • Key Differences: Phenoxy linker (oxygen bridge) replaces the amino linker. Additional fluorine substituent at the 4-position. Implications:
  • Fluorine’s electronegativity may enhance binding to electron-deficient targets.

Substituent Variations on the Acetamide Moiety

2-Bromo-4'-methoxyacetophenone

  • Molecular Formula : C₉H₉BrO₂
  • Molar Mass : 229.07 g/mol
  • Key Differences: Acetophenone backbone (ketone) instead of acetamide. Methoxy group at the 4-position. Implications:
  • Ketone functionality increases electrophilicity, making it reactive in nucleophilic addition reactions.
  • Lack of amino or cyclopropyl groups limits its use in targeting nitrogen-dependent biological systems.

Research Implications and Limitations

  • Electronic and Steric Effects : Bromine’s polarizability and size enhance halogen bonding, while cyclopropane’s ring strain may improve target selectivity .
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism compared to linear alkyl chains, suggesting advantages in drug design .
  • Data Gaps: Limited empirical data on solubility, toxicity, or biological activity in the provided evidence necessitates further experimental validation.

Notes

The cyclopropyl motif is underutilized in commercial compounds but holds promise for optimizing pharmacokinetics .

Cross-referencing patent and synthetic literature (e.g., EP 2 903 618 B1 ) is essential for understanding synthetic accessibility.

Biological Activity

The compound 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is a derivative of acetamide that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenylamine with cyclopropylacetyl chloride. The reaction is performed under anhydrous conditions using a base like triethylamine to facilitate the acylation process. The general synthetic route is as follows:

  • Dissolve 2-bromo-4-methylphenylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add cyclopropylacetyl chloride while maintaining a low temperature (0-5°C).
  • Stir at room temperature for several hours.
  • Quench the reaction with water and extract the product using ethyl acetate.
  • Purify through recrystallization or column chromatography.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways critical for cellular function and disease progression.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties, possibly through the inhibition of heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity by modulating cytokine production and reducing inflammatory cell infiltration .
  • Neuroprotective Properties : There is evidence indicating that derivatives similar to this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of various acetamide derivatives on cancer cell lines, revealing that this compound showed significant cytotoxicity against breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
2-Bromo-4-methylphenyl-acetamideMCF-715Apoptosis induction
Control (DMSO)MCF-7>100N/A

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested in a murine model of acute inflammation induced by lipopolysaccharides (LPS). Treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250 ± 20300 ± 30
Compound100 ± 15120 ± 10

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